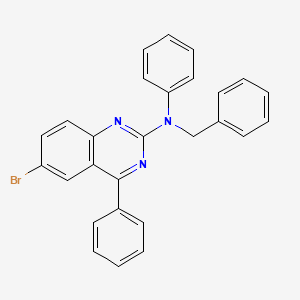
N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine: is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
N-Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3).
N,4-Diphenylation: The diphenyl groups can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the quinazoline core or the bromo group, potentially yielding dehalogenated or reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dehalogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic and structural properties.
作用機序
The mechanism of action of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is not fully elucidated. quinazoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the bromo and diphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
類似化合物との比較
6-Bromoquinazoline: Shares the quinazoline core and bromo substitution but lacks the benzyl and diphenyl groups.
N-Benzylquinazoline: Contains the benzyl group but lacks the bromo and diphenyl substitutions.
4-Phenylquinazoline: Features a phenyl group at the 4-position but lacks the bromo and benzyl groups.
Uniqueness: N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-donating (benzyl, diphenyl) and electron-withdrawing (bromo) groups can influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3/c28-22-16-17-25-24(18-22)26(21-12-6-2-7-13-21)30-27(29-25)31(23-14-8-3-9-15-23)19-20-10-4-1-5-11-20/h1-18H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFTDDHIGTBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














